ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure.
Mechanism of Action
Target of Action
The primary targets of “ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate” are currently unknown. This compound is used as an important raw material in organic synthesis
Pharmacokinetics
As a synthetic compound, its bioavailability would depend on the specific context of its use .
Result of Action
Its primary known use is as a raw material in organic synthesis .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, it is sparingly soluble in water , suggesting that its activity could be affected by the solvent used. Additionally, it should be stored in a cool, dry, well-ventilated place , indicating that temperature and humidity could impact its stability.
Biochemical Analysis
Biochemical Properties
Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry . For example, thieno[3,2-b]pyrrole-5-carboxamides inhibit alphaviruses and exhibit a broad spectrum of antiviral activity .
Cellular Effects
Related compounds with a thieno[3,2-b]pyrrole skeleton have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This suggests that Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate may also interact with cellular processes.
Molecular Mechanism
Related compounds with a thieno[3,2-b]pyrrole skeleton have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This suggests that this compound may also interact with biomolecules and exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known to be sparingly soluble in water and should be stored in a cool place, in an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of the thieno[3,2-b]pyrrole core followed by esterification. One common method involves the reaction of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction conditions usually require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thieno[3,2-b]pyrrole core can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted thieno[3,2-b]pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
Uniqueness
Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSONMHNRMJQMFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CS2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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